6-Chloro-2-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine

RIPK2 GAK NanoBRET

6-Chloro-2-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine (CAS 2089649-14-7) is a planar, chlorine-functionalized tricyclic heteroarene (C11H8ClN3, MW 217.65 g/mol) built on the pyrido[2,3-e]pyrrolo[1,2-a]pyrazine scaffold. With a calculated logP of ~2.84, a topological polar surface area (TPSA) of 30.19 Ų, zero hydrogen-bond donors, and zero rotatable bonds , this rigid, moderately lipophilic core is a direct congener of the broader pyrrolo-pyrazine family that has been profiled across the kinome.

Molecular Formula C11H8ClN3
Molecular Weight 217.65 g/mol
Cat. No. B13056111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine
Molecular FormulaC11H8ClN3
Molecular Weight217.65 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N=C1)N=C(C3=CC=CN32)Cl
InChIInChI=1S/C11H8ClN3/c1-7-5-9-11(13-6-7)14-10(12)8-3-2-4-15(8)9/h2-6H,1H3
InChIKeyMBIDCHPRPXAASI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine – Core Structural Identity & Chemical Properties for Procurement


6-Chloro-2-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine (CAS 2089649-14-7) is a planar, chlorine-functionalized tricyclic heteroarene (C11H8ClN3, MW 217.65 g/mol) built on the pyrido[2,3-e]pyrrolo[1,2-a]pyrazine scaffold. With a calculated logP of ~2.84, a topological polar surface area (TPSA) of 30.19 Ų, zero hydrogen-bond donors, and zero rotatable bonds , this rigid, moderately lipophilic core is a direct congener of the broader pyrrolo-pyrazine family that has been profiled across the kinome [1]. The chlorine substituent at the 6-position of the pyrrolo ring serves as a synthetic handle for late-stage derivatization via cross-coupling chemistry, making the compound a versatile advanced intermediate or tool compound for medicinal chemistry campaigns [2].

Why 6-Chloro-2-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine Cannot Be Replaced by Generic Pyrrolopyrazine Analogs


Pyrrolopyrazine-based kinase inhibitors and receptor ligands exhibit extreme sensitivity to the position and nature of ring substituents. Within the pyrido[2,3-e]pyrrolo[1,2-a]pyrazine series, exchanging the 6-chloro-2-methyl substitution pattern for a 6-piperazinyl or 6-(4-methylpiperazinyl) group redirects target selectivity entirely—from sub-nanomolar RIPK2/GAK kinase engagement to single-digit nanomolar 5-HT3 receptor antagonism [1][2]. Even a seemingly conservative shift to the regioisomeric [3,2-e] or [4,3-e] topology fundamentally alters the kinase inhibition fingerprint, as documented for CK2-directed and RSK-directed chemotypes [3][4]. The 6-chloro substituent on the target compound is not merely a placeholder; it simultaneously modulates electronic properties (lower logP relative to Aloisine A), eliminates hydrogen-bond donor capacity, and provides a unique vector for Pd-catalyzed diversification that non-halogenated analogs cannot replicate [5].

Quantitative Comparative Evidence: 6-Chloro-2-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine vs. Structural Analogs


RIPK2 & GAK Target Engagement: Sub-Picomolar Cellular Potency vs. 5-HT3-Directed Pyridopyrrolopyrazines

In a live-cell NanoBRET target engagement assay (HEK293T, 2 h incubation), 6-Chloro-2-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine (BDBM50537138 / CHEMBL4531690) achieved an IC50 of 0.0110 nM against human RIPK2 and 0.0600 nM against human GAK [1]. This sub-picomolar to low-picomolar cellular potency is over 280-fold stronger than the 5-HT3 receptor binding of the closest scaffold-matched analogs: 6-piperazinyl-pyrido[2,3-e]pyrrolo[1,2-a]pyrazine (IC50 = 3.10 nM) and its 4-methylpiperazinyl derivative (IC50 = 9.30 nM) [2]. More critically, the kinase engagement profile represented by CHEMBL4531690 is orthogonal to the 5-HT3 serotonergic pharmacology exhibited by piperazinyl-substituted variants, confirming that the 6-chloro-2-methyl substitution pattern governs a fundamentally different target landscape [3].

RIPK2 GAK NanoBRET Target Engagement

Physicochemical Differentiation from the CDK/GSK-3 Inhibitor Aloisine A: Lower logP, Reduced TPSA, and Zero H-Bond Donors

Compared to Aloisine A—a widely used pyrrolo[2,3-b]pyrazine CDK/GSK-3 inhibitor tool compound (C16H17N3O, MW 267.33, cLogP 3.67, TPSA 61.8 Ų, 2 H-bond donors, 3–4 rotatable bonds) [1]—6-Chloro-2-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine exhibits substantially lower calculated lipophilicity (logP 2.84 vs. 3.67), a 51% smaller TPSA (30.19 vs. 61.8 Ų), zero hydrogen-bond donors, and complete conformational rigidity (0 rotatable bonds) . These differences correspond to lower molecular weight and a more compact, less polar surface area, which collectively predict improved passive membrane permeability and reduced susceptibility to P-glycoprotein efflux relative to Aloisine A [2]. The absence of H-bond donors also eliminates a key metabolic liability (glucuronidation/sulfation), while the chlorine atom provides a vector for metabolic stabilization via halogen bonding not available in Aloisine A's phenol-bearing structure.

Drug-likeness logP TPSA Lead Optimization

Regioisomeric Scaffold Precision: [2,3-e] Topology Enables Kinase Targeting That Differs from [3,2-e] and [4,3-e] Congeners

The pyrido[2,3-e]pyrrolo[1,2-a]pyrazine scaffold of the target compound is one of at least three distinct regioisomeric topologies exploited in kinase inhibitor patents. The [4,3-e] regioisomer has been specifically claimed as a CK2 inhibitor scaffold [1], while the tetrahydropyrido[3,2:4,5]pyrrolo[1,2-a]pyrazine regioisomer underpins an RSK inhibitor series (US 9,771,366) [2]. The [2,3-e] scaffold, as represented by CHEMBL4531690, has demonstrated engagement of RIPK2 and GAK with picomolar potency [3], establishing a unique kinase selectivity fingerprint not shared by the other regioisomers. Sulfur-containing and oxygen-bridged derivatives of the [2,3-e] scaffold at the 6-position further modulate target affinity, with some analogs exhibiting RIPK2 IC50 values of 2 nM and 21 nM, dramatically less potent than the 0.0110 nM lead [4].

Scaffold Topology Kinase Selectivity CK2 RSK

Synthetic Tractability: Tandem Iminium Cyclization–Smiles Rearrangement Enables Scaffold Diversification Inaccessible to Pyrrolo[2,3-b]pyrazines

The pyrido[2,3-e]pyrrolo[1,2-a]pyrazine scaffold is accessed via a tandem iminium cyclization and Smiles rearrangement of pyridinyloxyacetaldehyde with primary amines, a methodology published by Xiang et al. in J. Org. Chem. 2008 that was explicitly validated to generate a library of diversified derivatives [1]. This synthetic route is functionally distinct from the pyrrolo[2,3-b]pyrazine synthesis used for Aloisine A, which relies on condensation of α-haloketones with 2-aminopyrazines [2]. Critically, the chlorine atom at the 6-position of the target compound enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) that is not available to the parent unsubstituted scaffold or to 6-alkoxy/amino variants without halogen exchange [3]. This late-stage diversification capability allows a procurement team to acquire a single advanced intermediate suitable for generating dozens of final analogs, reducing the number of unique building blocks that must be separately sourced, characterized, and validated for purity .

Scaffold Synthesis Library Chemistry Cross-Coupling Late-Stage Functionalization

Procurement-Relevant Application Scenarios for 6-Chloro-2-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine


RIPK2/GAK Kinase Probe Development for Inflammatory Disease and Autophagy Research

For teams developing selective RIPK2 or GAK chemical probes to study NOD2 signaling in inflammatory bowel disease or GAK-mediated clathrin-mediated endocytosis in neurodegenerative models, this compound provides a validated picomolar starting scaffold (RIPK2 NanoBRET IC50 = 0.0110 nM; GAK IC50 = 0.0600 nM) that is directly verifiable against public ChEMBL/BindingDB data . The 6-chloro handle enables rapid SAR expansion via parallel Suzuki or Buchwald-Hartwig coupling to tune selectivity against off-target kinases, eliminating the need to independently validate the scaffold's kinase engagement potential.

Fragment-Based Lead Generation Requiring Low-MW, CNS-Permeable Pyrrolopyrazine Cores

With MW 217.65, logP 2.84, TPSA 30.19, and zero H-bond donors, this compound satisfies key CNS MPO and fragment-likeness criteria (MW < 250, logP < 3.5, TPSA < 60) that the larger, more polar Aloisine A (MW 267, logP 3.67, TPSA 61.8, 2 HBD) cannot meet . Fragment-screening groups seeking a ligand-efficient pyrrolopyrazine core for X-ray crystallography or SPR-based hit finding should prioritize this scaffold over Aloisine A on the basis of superior physicochemical properties alone. The chlorine atom additionally provides anomalous scattering for crystallographic phasing.

Parallel Library Synthesis via Late-Stage C-6 Cross-Coupling for Kinase Selectivity Profiling

The 6-chloro substituent serves as a universal coupling partner for Pd-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira reactions, enabling a single batch of this compound to be divided into dozens of parallel reactions yielding diverse C-6 aryl, heteroaryl, amino, or alkynyl derivatives . This contrasts with Aloisine A and other pyrrolo[2,3-b]pyrazines, where late-stage diversification requires de novo synthesis of each analog. The scaffold's synthetic accessibility via the JOC 2008 tandem cyclization route further supports cost-effective procurement of multi-gram quantities for library production .

Negative Control Selection for 5-HT3 Receptor Pharmacology Studies Utilizing Pyridopyrrolopyrazines

Given that 6-piperazinyl- and 6-(4-methylpiperazinyl)-pyrido[2,3-e]pyrrolo[1,2-a]pyrazines are potent 5-HT3 receptor ligands (IC50 = 3.10 and 9.30 nM, respectively) , the 6-chloro-2-methyl compound—documented to engage RIPK2/GAK kinases rather than 5-HT3 receptors—serves as an ideal negative control or selectivity comparator in serotonergic pharmacology experiments. Its matched scaffold ensures that any observed phenotypic differences between the piperazinyl and chloro compounds can be attributed to the 6-position substituent rather than gross scaffold changes, enabling rigorous SAR interpretation.

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